Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
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Overview
Description
Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C39H68O4. It is a derivative of caffeic acid, where the hydroxyl groups on the phenyl ring are retained, and the carboxyl group is esterified with a triacontyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of caffeic acid with triacontanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The double bond in the propenoate moiety can be reduced to a single bond using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated esters.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the phenyl ring can scavenge free radicals, thereby preventing oxidative damage to cells.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-dihydroxycinnamate: Similar structure but with an ethyl ester instead of a triacontyl ester.
Tridecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Similar structure but with a tridecyl ester instead of a triacontyl ester.
Uniqueness
Triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its long triacontyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for incorporation into lipid-based formulations. This makes it particularly suitable for applications in cosmetics and pharmaceuticals where such properties are desirable .
Properties
CAS No. |
138590-92-8 |
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Molecular Formula |
C39H68O4 |
Molecular Weight |
601.0 g/mol |
IUPAC Name |
triacontyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H68O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-34-43-39(42)33-31-36-30-32-37(40)38(41)35-36/h30-33,35,40-41H,2-29,34H2,1H3 |
InChI Key |
QTBGQPUZOKCZJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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